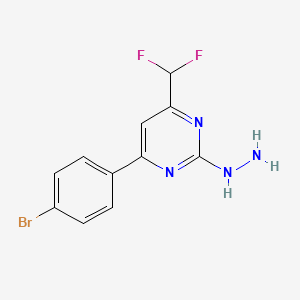![molecular formula C20H17N5O3S B2435181 N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941994-20-3](/img/structure/B2435181.png)
N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings including a furan ring, a pyrazole ring, a thiazole ring, and a pyrimidine ring. The presence of these rings suggests that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group (-CONH2) could undergo hydrolysis, the furan ring might participate in electrophilic aromatic substitution reactions, and the pyrazole ring might be involved in reactions with electrophiles or nucleophiles .Scientific Research Applications
Synthesis and Biological Activity
Design and Synthesis : A study by Selvam et al. (2012) outlined the synthesis of thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory activities through specific biochemical assays. These compounds were synthesized by reacting 7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with various aldehydes, showcasing the chemical versatility of the thiazolopyrimidine scaffold (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial Activity : Bondock et al. (2008) explored the antimicrobial potential of heterocycles incorporating antipyrine moiety, including compounds related to the chemical structure . The synthesized compounds showed promising antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate. Alternatively, if it has interesting chemical or physical properties, it could find uses in materials science or other fields .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-17(21-10-15-7-4-8-28-15)9-14-12-29-20-23-18-16(19(27)24(14)20)11-22-25(18)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAANOQQRVKMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)
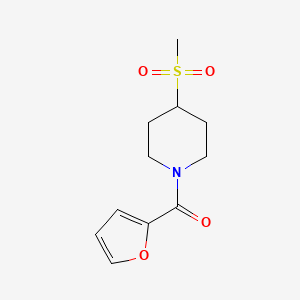
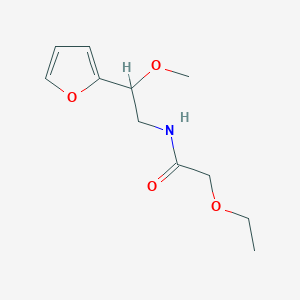
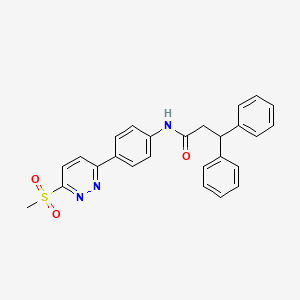
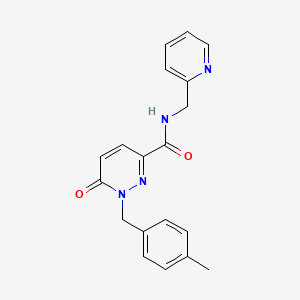

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2435113.png)

![4-[(Oxan-4-yl)methoxy]quinoline](/img/structure/B2435115.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2435116.png)
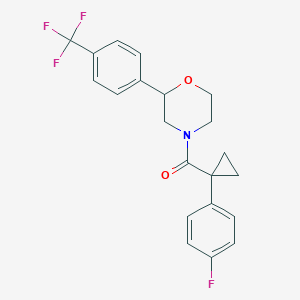
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)
